6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one
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Description
6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C13H15N5O3 and its molecular weight is 289.295. The purity is usually 95%.
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Biological Activity
6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine family, known for its diverse biological activities. The unique structural features of this compound, including the tert-butyl and nitrophenyl groups, contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H15N5O2. It features a triazine ring substituted with a tert-butyl group and an amino group attached to a nitrophenyl moiety. This structure is crucial for its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 245.28 g/mol |
CAS Number | Not specified |
Solubility | Soluble in DMSO |
Melting Point | Not available |
Antitumor Activity
Recent studies have indicated that compounds with triazine moieties exhibit significant antitumor properties. For instance, triazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The presence of the nitrophenyl group in this compound may enhance its anticancer efficacy by facilitating interactions with specific cellular targets.
Case Study:
A study conducted on a series of triazine derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and A549) . The structure-activity relationship (SAR) analysis suggested that the introduction of electron-withdrawing groups like nitro enhances cytotoxicity.
Antimicrobial Activity
Triazine derivatives have also shown promise as antimicrobial agents. The biological activity can be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
Research Findings:
A recent investigation revealed that similar triazine compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve interference with bacterial DNA synthesis .
Anti-inflammatory Properties
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds with triazine structures have been explored for their anti-inflammatory effects.
Mechanism:
The anti-inflammatory activity is believed to result from the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro assays showed that derivatives of this compound could significantly reduce TNF-alpha levels in activated macrophages .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazine core significantly affect biological activity. Key findings include:
- Substituent Effects: The presence of electron-withdrawing groups (e.g., nitro groups) increases potency.
- Alkyl Chain Influence: Tert-butyl substitution enhances lipophilicity, improving membrane permeability.
- Amino Group Contributions: Amino groups are essential for interaction with biological targets.
Properties
IUPAC Name |
6-tert-butyl-3-(4-nitroanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-13(2,3)10-11(19)15-12(17-16-10)14-8-4-6-9(7-5-8)18(20)21/h4-7H,1-3H3,(H2,14,15,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBDJVCIUPGAME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.